molecular formula C20H20N4O2 B2518071 3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380145-06-0

3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2518071
CAS No.: 2380145-06-0
M. Wt: 348.406
InChI Key: HLLHKBNOTXQBRX-UHFFFAOYSA-N
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Description

3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of the quinazolinone, piperidine, and pyridine moieties.

Properties

IUPAC Name

3-[[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19-16-5-1-2-6-17(16)22-14-24(19)13-15-8-11-23(12-9-15)20(26)18-7-3-4-10-21-18/h1-7,10,14-15H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLHKBNOTXQBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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